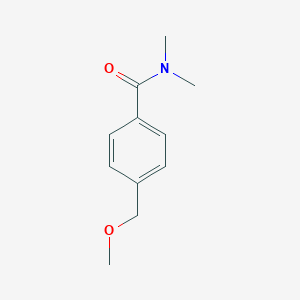
N,N-Dimethyl-4-(methoxymethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-(methoxymethyl)benzamide, also known as DMMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMMA is a white crystalline powder that is soluble in organic solvents and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-4-(methoxymethyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N,N-Dimethyl-4-(methoxymethyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. N,N-Dimethyl-4-(methoxymethyl)benzamide has also been shown to bind to certain receptors in the body, such as the mu-opioid receptor, which is involved in pain sensation.
Biochemical and Physiological Effects
Studies have shown that N,N-Dimethyl-4-(methoxymethyl)benzamide has both biochemical and physiological effects. N,N-Dimethyl-4-(methoxymethyl)benzamide has been shown to decrease the production of certain inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N,N-Dimethyl-4-(methoxymethyl)benzamide has also been shown to decrease the production of prostaglandins, which are involved in inflammation and pain. Physiologically, N,N-Dimethyl-4-(methoxymethyl)benzamide has been shown to reduce pain and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dimethyl-4-(methoxymethyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N,N-Dimethyl-4-(methoxymethyl)benzamide is also soluble in organic solvents, which makes it easy to work with in the lab. However, N,N-Dimethyl-4-(methoxymethyl)benzamide has some limitations for use in lab experiments. It is not very water-soluble, which limits its use in certain experiments. N,N-Dimethyl-4-(methoxymethyl)benzamide is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on N,N-Dimethyl-4-(methoxymethyl)benzamide. One area of research is the development of N,N-Dimethyl-4-(methoxymethyl)benzamide as a potential analgesic and anti-inflammatory agent. Further studies are needed to determine the optimal dosage and administration of N,N-Dimethyl-4-(methoxymethyl)benzamide for these purposes. Another area of research is the development of N,N-Dimethyl-4-(methoxymethyl)benzamide as a potential cancer treatment. Studies are needed to determine the efficacy and safety of N,N-Dimethyl-4-(methoxymethyl)benzamide in vivo, as well as the optimal dosage and administration. Additionally, N,N-Dimethyl-4-(methoxymethyl)benzamide has potential applications in materials science, such as in the development of new polymers and coatings. Further research is needed to explore these potential applications.
Méthodes De Synthèse
N,N-Dimethyl-4-(methoxymethyl)benzamide is synthesized through a multi-step process that involves the reaction of 4-methoxymethylbenzoic acid with thionyl chloride to form 4-methoxymethylbenzoyl chloride. The resulting compound is then reacted with dimethylamine to form N,N-Dimethyl-4-(methoxymethyl)benzamide.
Applications De Recherche Scientifique
N,N-Dimethyl-4-(methoxymethyl)benzamide has potential applications in various fields, including medicine, biotechnology, and materials science. In medicine, N,N-Dimethyl-4-(methoxymethyl)benzamide has been studied for its potential use as an analgesic and anti-inflammatory agent. N,N-Dimethyl-4-(methoxymethyl)benzamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
4-(methoxymethyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(13)10-6-4-9(5-7-10)8-14-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJAJTBUPQZAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


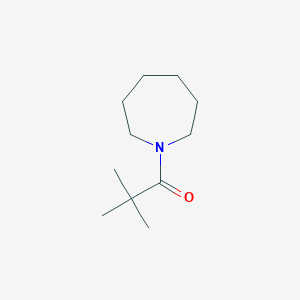


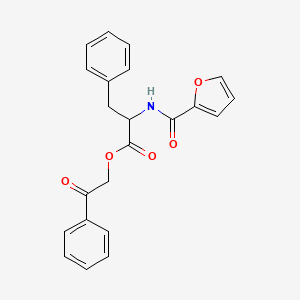
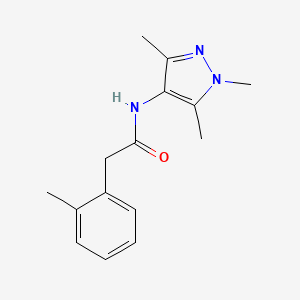
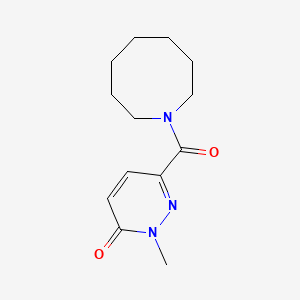
![{[6-(3,4-Dimethoxyphenyl)-7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]thio}acetic acid](/img/structure/B7499853.png)
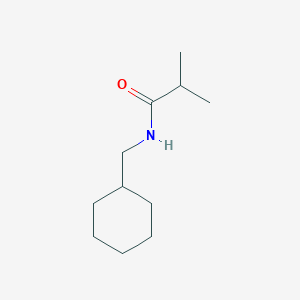
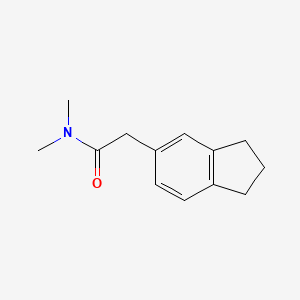

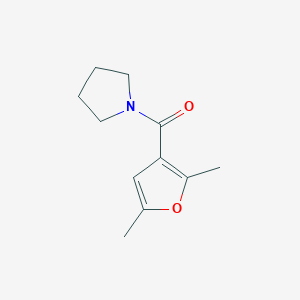
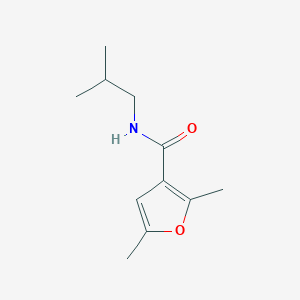
![N-[(2-methylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7499910.png)